N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1556130-56-3
VCID: VC3419127
InChI: InChI=1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3
SMILES: CN(C1CCNCC1)C2=NC=NC=C2
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

CAS No.: 1556130-56-3

Cat. No.: VC3419127

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine - 1556130-56-3

Specification

CAS No. 1556130-56-3
Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name N-methyl-N-piperidin-4-ylpyrimidin-4-amine
Standard InChI InChI=1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3
Standard InChI Key IZXPMWCOTZYTNN-UHFFFAOYSA-N
SMILES CN(C1CCNCC1)C2=NC=NC=C2
Canonical SMILES CN(C1CCNCC1)C2=NC=NC=C2

Introduction

Chemical Properties and Structure

Structural Features

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine combines two key heterocyclic structures: a pyrimidine ring and a piperidine ring. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms, typically at positions 1 and 3. The piperidine ring is a six-membered saturated heterocycle containing one nitrogen atom. These two structures are connected through a tertiary amine, where the nitrogen is also bonded to a methyl group.

This structural arrangement creates a molecule with distinct regions: the electron-deficient pyrimidine ring provides potential for interactions with electron-rich biological targets, while the piperidine ring adds conformational flexibility and a basic nitrogen site. The tertiary amine connecting these components serves as a crucial junction that influences the three-dimensional orientation of the molecule, affecting its ability to interact with biological targets.

Chemical Properties

PropertyValueSource
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
CAS Number1247069-69-7
IUPAC NameN-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Canonical SMILESCN(C1CCNCC1)C2=NC=CC=N2
InChIInChI=1S/C10H16N4/c1-12-8-2-6-11-7-3-8-13-10(14-4-5-13)9-12/h4-5,8-9H,2-3,6-7H2,1H3

Synthesis and Preparation Methods

Nucleophilic Substitution

One common method for synthesizing N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine involves the nucleophilic substitution of a halogenated pyrimidine with a secondary amine. This approach typically includes:

  • Starting with 4-chloropyrimidine or 4-bromopyrimidine

  • Reacting with N-methylpiperidin-4-amine under basic conditions

  • Purification through column chromatography or recrystallization

This method takes advantage of the electrophilic nature of halopyrimidines, which readily undergo nucleophilic aromatic substitution reactions with amines. The reaction proceeds through an addition-elimination mechanism, with the halide serving as the leaving group.

Buchwald-Hartwig Amination

For similar compounds, Buchwald-Hartwig amination has been successfully employed, offering advantages for more challenging coupling reactions:

  • Reacting 4-halopyrimidine with a piperidine derivative

  • Using a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)

  • Adding a suitable ligand (e.g., BINAP or Xantphos)

  • Carrying out the reaction in the presence of a base (e.g., Cs2CO3 or NaOtBu)

  • The reaction is typically performed in a solvent like toluene or dioxane under inert atmosphere

This approach is particularly valuable when direct nucleophilic substitution is challenging due to electronic or steric factors.

Optimization Strategies

Based on the synthesis of similar compounds, several optimization strategies can be considered:

ParameterOptionsImpact
SolventDMF, THF, Toluene, DioxaneAffects solubility and reaction rate
BaseNaH, K2CO3, Cs2CO3, NaOtBuInfluences deprotonation efficiency
Catalyst (for Buchwald-Hartwig)Pd(PPh3)4, Pd2(dba)3, Pd(OAc)2Determines catalytic activity
Ligand (for Buchwald-Hartwig)BINAP, Xantphos, DPEPhosAffects selectivity and yield
TemperatureRoom temp to 120°CHigher temps may increase rate but reduce selectivity
Reaction Time2-24 hoursLonger times may improve conversion but increase side products

Optimization of these parameters is crucial for achieving high yields and purity, especially when scaling up the synthesis for further biological testing or commercial production.

Chemical Reactions

Oxidation Reactions

The pyrimidine ring in N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo oxidation using various oxidizing agents. Based on information about similar compounds:

  • Hydrogen peroxide in acetic acid can oxidize the pyrimidine nitrogen to form N-oxides

  • Potassium permanganate in water can lead to more extensive oxidation, potentially breaking the aromatic ring

These oxidation reactions can modify the electronic properties of the molecule, potentially altering its biological activity or serving as a step in further synthetic transformations.

Reduction Reactions

Reduction reactions can be carried out using various reducing agents:

  • Lithium aluminum hydride in ether can reduce the pyrimidine ring

  • Sodium borohydride in methanol offers milder reduction conditions

  • Catalytic hydrogenation (H2 with Pd/C) can reduce the pyrimidine ring selectively

The choice of reducing agent and conditions can determine the selectivity of the reduction, allowing for targeted modifications of specific functional groups within the molecule.

Substitution Reactions

The compound can undergo various substitution reactions due to its multiple reactive sites:

  • Electrophilic substitution on the pyrimidine ring is challenging due to its electron-deficient nature

  • Nucleophilic substitution can occur at positions 2 and 6 of the pyrimidine ring if suitable leaving groups are present

  • The tertiary amine nitrogen can participate in quaternization reactions with alkyl halides

These substitution reactions provide routes for introducing additional functionality into the molecule, allowing for the creation of a library of derivatives with potentially diverse biological activities.

Acid-Base Properties

As a compound containing multiple basic nitrogen atoms, N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine exhibits significant acid-base behavior:

  • The pyrimidine ring nitrogens have pKa values typically around 1-2

  • The tertiary amine nitrogen of the methylated piperidine would have a pKa around 9-10

  • These properties make the compound capable of forming salts with various acids, enhancing its solubility in aqueous media

The compound's acid-base properties are particularly relevant for its pharmacokinetic behavior, influencing absorption, distribution, and excretion in biological systems.

Biological Activity and Pharmacological Properties

Kinase Inhibition

Compounds structurally similar to N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine have demonstrated significant kinase inhibitory activity. Related compounds act as ATP-competitive inhibitors targeting Protein Kinase B (PKB or Akt), which is part of the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Inhibitory Potency

Table: Inhibitory Activity of Related Compounds Against Kinases

CompoundPKB Inhibition (IC50, nM)PKA Inhibition (IC50, nM)Selectivity (PKA/PKB)Reference
Compound 2Not specifiedNot specified28-fold
Compound 21Low nanomolarHigher than PKBLower than compound 2
Compound 28Low nanomolarHigher than PKB24-fold

This data suggests that structural modifications to the basic scaffold can significantly affect both potency and selectivity. The ability to selectively inhibit specific kinases is crucial for developing targeted therapies with reduced side effects.

Anticancer Activity

The kinase inhibitory properties of these compounds translate into potential anticancer activity. Representative compounds have modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

The PI3K-PKB-mTOR pathway is frequently dysregulated in various cancers, making inhibitors of this pathway attractive candidates for cancer therapy. The specific structural features of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine and its derivatives could provide a foundation for developing new anticancer agents with improved efficacy and selectivity profiles.

Pharmacokinetic Considerations

The scientific literature provides some insights into the pharmacokinetic challenges associated with this class of compounds:

  • Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo

  • This led to rapid clearance and low oral bioavailability

  • Variation of the linker group between the piperidine and the lipophilic substituent improved the pharmacokinetic profile

These observations highlight the importance of considering metabolic stability and bioavailability in the design of new derivatives. Structural modifications to address these issues could significantly enhance the therapeutic potential of these compounds.

Structure-Activity Relationships

Key Structural Elements

Several structural elements appear to be important for the biological activity of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine and related compounds:

  • The pyrimidine ring serves as a key scaffolding element, with its position (2- vs. 4-substitution) affecting binding affinity

  • The piperidine ring provides conformational flexibility and additional points for hydrogen bonding

  • The N-methyl group on the connecting nitrogen influences the compound's lipophilicity and binding orientation

Understanding these key structural elements provides a foundation for rational drug design efforts, allowing for targeted modifications to enhance desired properties.

Impact of Structural Modifications

Table: Effect of Structural Modifications on Activity

ModificationImpact on ActivityReference
Chlorine substitution on phenyl ringImproved selectivity for PKB over PKA
N-methylation of amide10-fold decrease in activity compared to non-methylated version
Variation in position of chlorine atom4-substitution was optimal
Increasing substituent size at 4-positionDecrease in PKB inhibitory activity

These structure-activity relationships demonstrate the sensitivity of biological activity to even minor structural changes. The decreased activity upon N-methylation of the amide is particularly noteworthy, suggesting that hydrogen bonding at this position may be important for target binding.

Optimal Substituent Patterns

The scientific literature provides some insights into optimal substituent patterns for related compounds:

  • 4-chlorobenzyl amide provided improved selectivity for PKB over PKA

  • 2,4-dichlorobenzyl amide further improved selectivity (approximately 24-fold)

  • Other less lipophilic 2,4-dihalobenzyl amides retained activity but with reduced selectivity

These observations suggest that halogen substitution, particularly chlorine, at specific positions can enhance both activity and selectivity. The impact of these substituents may be related to electronic effects, lipophilicity, or specific interactions with the target binding site.

Applications in Research and Development

Medicinal Chemistry

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine and its structural analogs have significant potential in medicinal chemistry, particularly in the development of:

  • Anticancer agents targeting the PI3K-PKB-mTOR pathway

  • Antiviral compounds, especially against HIV

  • Kinase inhibitors with improved selectivity profiles

The compound's modular structure allows for systematic modifications to optimize properties for specific therapeutic applications. The ability to target kinases involved in critical signaling pathways makes these compounds attractive starting points for drug discovery programs.

Chemical Biology

These compounds can serve as valuable tools in chemical biology for:

  • Probing signaling pathways, particularly those involving kinases

  • Studying cellular processes regulated by the PI3K-PKB-mTOR pathway

  • Investigating structure-activity relationships in drug discovery

Chemical probes based on this scaffold could help elucidate the roles of specific kinases in various biological processes, contributing to our understanding of disease mechanisms and identifying new therapeutic targets.

Synthetic Intermediates

The compound can function as an intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups and well-defined three-dimensional structure.

The presence of multiple nitrogen atoms provides sites for further functionalization, allowing for the creation of diverse chemical libraries. The pyrimidine ring, in particular, offers several positions for potential modification, enabling the systematic exploration of structure-activity relationships.

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds with structural similarity to N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine have been described in the literature:

Table: Comparison of Structural Analogs

CompoundMolecular FormulaKey Structural DifferenceCAS NumberReference
N-methyl-1-(pyrimidin-2-yl)piperidin-4-amineC10H16N4Pyrimidine at position 2 instead of 4405058-10-8
N-(Piperidin-4-yl)pyrimidin-2-amineC9H14N4No N-methyl group, pyrimidine at position 269385-85-9
N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amineC9H15N3SThiazole ring instead of pyrimidine1421103-00-5
1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amineC12H19N3Pyridine with methylene linker instead of pyrimidine416868-54-7

These structural analogs provide valuable comparisons for understanding the impact of specific structural features on properties and biological activities.

Activity Comparison

While direct comparative data is limited, the scientific literature provides some insights into how structural differences affect biological activity:

  • Pyrimidine substitution position (2 vs. 4) influences selectivity for different kinases

  • The presence of an N-methyl group can significantly alter binding affinity and selectivity

  • Incorporation of different heterocycles (thiazole, pyrrole) changes the pharmacological profile

These observations highlight the importance of precise structural design in optimizing compounds for specific biological targets. Even seemingly minor changes can significantly impact activity and selectivity.

Physicochemical Property Comparison

Different structural analogs exhibit varying physicochemical properties, which impact their pharmacokinetic behavior:

Understanding these structure-property relationships is crucial for designing compounds with optimal pharmacokinetic profiles, balancing factors such as absorption, distribution, metabolism, and excretion.

Future Research Directions

Structural Optimization

Future research on N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine could focus on:

  • Systematic exploration of substituents on both the pyrimidine and piperidine rings

  • Investigation of bioisosteric replacements for the pyrimidine ring

  • Optimization of the linker between the pyrimidine and piperidine moieties

These efforts could yield compounds with enhanced potency, selectivity, and pharmacokinetic properties, addressing the limitations identified in current derivatives.

Pharmacokinetic Improvement

Based on challenges noted in the scientific literature, future work might address:

  • Metabolism issues, particularly through modification of metabolically labile sites

  • Enhancement of oral bioavailability through structural modifications

  • Improvement of blood-brain barrier penetration for CNS applications

Addressing these pharmacokinetic challenges is essential for translating promising in vitro activity into in vivo efficacy, a critical step in drug development.

Expanded Therapeutic Applications

The structural framework of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine could be explored for applications beyond kinase inhibition, such as:

  • Modulation of other enzyme classes

  • Interaction with different receptor systems

  • Development of diagnostic tools or imaging agents

Expanding the range of potential applications would increase the value of this structural class in medicinal chemistry and drug discovery.

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